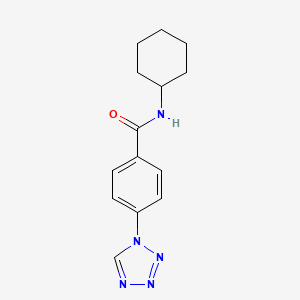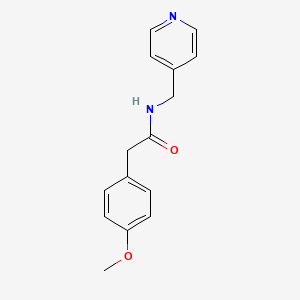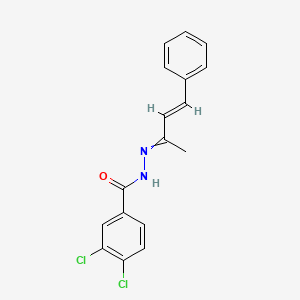![molecular formula C16H13N3O3 B5866875 N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide 1 is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Compound 1 has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells by activating caspases, a family of enzymes that play a key role in programmed cell death. Furthermore, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide 1 in lab experiments is its high purity and good yield. In addition, it has been found to exhibit a range of biological activities, making it a versatile this compound for studying various biological processes. However, one of the limitations of using this compound 1 is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide 1. One area of interest is its potential applications in the development of new anti-inflammatory drugs. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Furthermore, there is interest in studying the mechanism of action of this compound 1 in more detail, as well as its potential applications in the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, this compound 1 is a chemical this compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis method has been optimized to yield a high purity product with a good yield. Compound 1 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. Compound 1 has several advantages and limitations for lab experiments, and there are several future directions for research on this this compound.
Synthesis Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide 1 involves the reaction between 4-(cyanomethyl)benzaldehyde and 2-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds via an intermediate, which is then hydrolyzed to form the final product. The synthesis method of this compound 1 has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide 1 has been found to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, it has been shown to have anti-microbial properties against a range of bacteria and fungi.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c17-10-9-12-5-7-14(8-6-12)18-16(20)11-13-3-1-2-4-15(13)19(21)22/h1-8H,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLMCZPFBYKWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)


![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)

![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)